molecular formula C11H11NS2 B14630726 2,6-Bis(methylsulfanyl)quinoline CAS No. 54002-20-9

2,6-Bis(methylsulfanyl)quinoline

Cat. No.: B14630726
CAS No.: 54002-20-9
M. Wt: 221.3 g/mol
InChI Key: SNPUKKQYEMRFIW-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 6th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production of 2,6-Bis(methylsulfanyl)quinoline may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and acylated quinoline derivatives.

Comparison with Similar Compounds

2,6-Bis(methylsulfanyl)quinoline can be compared with other quinoline derivatives such as:

These compounds share the quinoline scaffold but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

54002-20-9

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)quinoline

InChI

InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3

InChI Key

SNPUKKQYEMRFIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(C=C2)SC

Origin of Product

United States

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